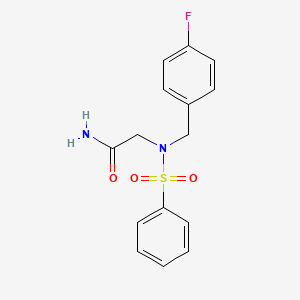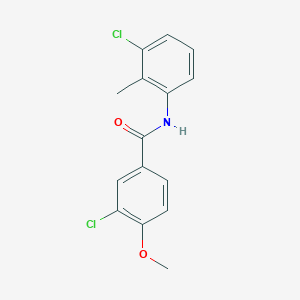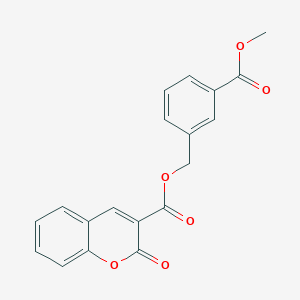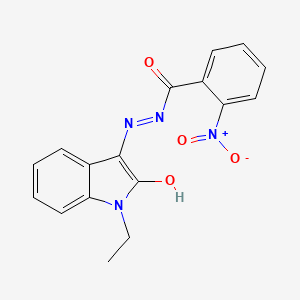![molecular formula C17H17NO3S B5883318 1-[(benzylsulfonyl)acetyl]indoline](/img/structure/B5883318.png)
1-[(benzylsulfonyl)acetyl]indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Benzylsulfonyl)acetyl]indoline, also known as BSAI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological applications. BSIA is a derivative of indoline, which is a heterocyclic compound that is commonly used as a building block for the synthesis of various biologically active compounds. The structure of BSIA consists of an indoline core, a sulfonyl group, and a benzyl group, which makes it a unique compound with diverse properties.
Mécanisme D'action
The mechanism of action of BSIA is not fully understood, but it is believed to act through multiple pathways. It has been suggested that BSIA induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. Additionally, BSIA has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in the regulation of inflammation and immune response. Furthermore, BSIA has been found to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects:
BSIA has been found to affect various biochemical and physiological processes. It has been shown to inhibit the activity of several enzymes, including proteases, kinases, and phosphatases. Moreover, BSIA has been found to modulate the expression of several genes, including those involved in cell cycle regulation, apoptosis, and inflammation. Furthermore, BSIA has been found to affect various physiological processes, including immune response, angiogenesis, and cell migration.
Avantages Et Limitations Des Expériences En Laboratoire
BSIA has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in high yields. Additionally, BSIA has been found to exhibit a wide range of biological activities, making it a versatile compound for various applications. However, there are some limitations to the use of BSIA in lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Moreover, the mechanism of action of BSIA is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for research on BSIA. One potential area of research is the development of BSIA as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of BSIA and its effects on various biochemical and physiological processes. Moreover, there is a need for the development of more efficient and cost-effective synthesis methods for BSIA. Furthermore, the potential of BSIA as a lead compound for the development of novel drugs should be explored.
Méthodes De Synthèse
The synthesis of BSIA can be achieved through several methods, including the reaction of indoline with benzylsulfonyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of BSIA. Another method involves the reaction of indoline with benzylsulfonyl acetic acid, followed by dehydration using a dehydrating agent, such as thionyl chloride. The yield of BSIA using these methods is relatively high, making it a feasible compound for further research.
Applications De Recherche Scientifique
BSIA has been extensively studied for its potential pharmacological applications. It has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. BSIA has been found to inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells, through the induction of apoptosis. Additionally, BSIA has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6. Moreover, BSIA has been found to exhibit antiviral activity against several viruses, including HIV-1 and influenza A virus.
Propriétés
IUPAC Name |
2-benzylsulfonyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c19-17(18-11-10-15-8-4-5-9-16(15)18)13-22(20,21)12-14-6-2-1-3-7-14/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSUAUYJRXGAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5883241.png)


![4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine](/img/structure/B5883258.png)

![ethyl {[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5883261.png)

![2-[(4-fluorobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B5883271.png)

![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-1,3-thiazol-2-ylglycinamide](/img/structure/B5883286.png)
![2-{[(5-bromo-2-pyridinyl)amino]methyl}-5-methoxyphenol](/img/structure/B5883297.png)
![N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5883308.png)
![N-[3-(2-furoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5883319.png)